molecular formula C9H4N2OS B14348383 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one CAS No. 95448-32-1

4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one

Cat. No.: B14348383
CAS No.: 95448-32-1
M. Wt: 188.21 g/mol
InChI Key: RAMXMCRVXAMENL-UHFFFAOYSA-N
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Description

4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one is a polycyclic heterocyclic compound featuring an indene scaffold fused with a 1,2,3-thiadiazole ring. While specific studies on this compound are sparse in the provided evidence, its structural analogs, such as coumarin-fused thiadiazoles and triazino-thiadiazolones, offer insights into its hypothetical synthesis and properties.

Properties

CAS No.

95448-32-1

Molecular Formula

C9H4N2OS

Molecular Weight

188.21 g/mol

IUPAC Name

indeno[2,1-d]thiadiazol-4-one

InChI

InChI=1S/C9H4N2OS/c12-8-5-3-1-2-4-6(5)9-7(8)10-11-13-9/h1-4H

InChI Key

RAMXMCRVXAMENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=NS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thiadiazole precursors in the presence of catalysts such as triethylamine. The reaction is usually carried out in solvents like ethanol under reflux conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

c. 8-Carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045)

  • Structure : Imidazotetrazine core with a carbamoyl group .
  • Synthesis : Generated via decomposition in aqueous solutions to form reactive triazene species .
  • Key Features : Demonstrates antitumor activity via DNA alkylation, though structurally distinct from thiadiazoles .
Comparative Analysis
Parameter 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one 4H-Chromeno[3,4-c][1,2,5]thiadiazol-4-one Fluorinated Triazino-Thiadiazolones
Core Structure Indene + 1,2,3-thiadiazole Coumarin + 1,2,5-thiadiazole Triazine + thiadiazole + fluorinated aryl
Synthetic Accessibility Hypothetical (no direct evidence) High (87% yield via SOCl₂/pyridine) Moderate (microwave-assisted routes)
Electronic Properties Predicted high electron deficiency Fluorescence from coumarin; moderate polarity Enhanced lipophilicity due to fluorine
Bioactivity Unknown (theoretical) Potential anticancer/antimicrobial Anthelmintic, antiviral
Mechanistic and Functional Differences
  • Reactivity: Thiadiazoles in coumarin systems (e.g., 4H-chromeno[3,4-c]thiadiazol-4-one) undergo nucleophilic substitution at sulfur, while triazino-thiadiazolones exploit nitrogen-rich sites for alkylation/acylation .
  • Biological Targets: Coumarin-thiadiazoles may target DNA repair enzymes (e.g., poly(ADP-ribose) polymerase) , whereas fluorinated triazino-thiadiazolones disrupt helminth metabolism .
Challenges and Opportunities
  • Synthesis Gaps: No reported methods for this compound exist; inspiration could be drawn from coumarin-thiadiazole routes using indeno-diamine precursors.

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